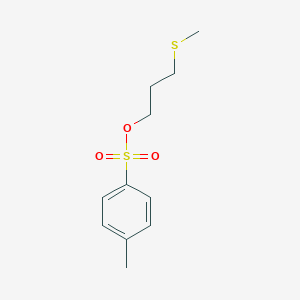

3-(Methylthio)propyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

3-methylsulfanylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S2/c1-10-4-6-11(7-5-10)16(12,13)14-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRIBQNSIOYOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571260 | |

| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187722-18-5 | |

| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(Methylthio)propyl 4-methylbenzenesulfonate for Researchers and Drug Development Professionals

CAS Number: 187722-18-5

This technical guide provides an in-depth overview of 3-(methylthio)propyl 4-methylbenzenesulfonate, a key reagent in synthetic organic chemistry with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical properties, synthesis, and applications, particularly in the preparation of S-adenosyl-L-methionine (SAM) analogs.

Chemical and Physical Properties

This compound, also known as 3-(methylthio)propyl tosylate, is a sulfonate ester. The tosylate group is an excellent leaving group, making this compound a potent alkylating agent for introducing the 3-(methylthio)propyl moiety into various molecules.[1][2]

| Property | Value | Reference |

| CAS Number | 187722-18-5 | [3] |

| Molecular Formula | C₁₁H₁₆O₃S₂ | [3] |

| Molecular Weight | 260.37 g/mol | [3] |

| Appearance | Not specified (typically an oil or solid) | |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| Density | Not specified |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the tosylation of its corresponding alcohol, 3-(methylthio)-1-propanol. This reaction utilizes p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to facilitate the formation of the tosylate ester.[1][4][5]

Materials:

-

3-(Methylthio)-1-propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(methylthio)-1-propanol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 equivalents) to the stirred solution.

-

To this mixture, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2-4 hours.[4]

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Application in the Synthesis of S-Adenosyl-L-methionine (SAM) Analogs

This compound serves as a valuable precursor for the synthesis of S-adenosyl-L-methionine (SAM) analogs. These analogs are crucial tools in studying the function of methyltransferases and for the development of enzyme inhibitors. The synthesis involves the alkylation of S-adenosyl-L-homocysteine (SAH) with the tosylate.[6][7]

Materials:

-

This compound

-

S-Adenosyl-L-homocysteine (SAH)

-

Anhydrous, acidic solvent (e.g., a mixture of acetic acid and formic acid)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Reaction vial

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

In a clean, dry reaction vial under an inert atmosphere, dissolve S-adenosyl-L-homocysteine (SAH) (1.0 equivalent) in an anhydrous, acidic solvent system.

-

Add this compound (1.5-2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete as monitored by HPLC.

-

Upon completion, the reaction mixture is typically purified directly by preparative HPLC to isolate the desired S-adenosyl-L-methionine analog.

-

The purified product should be characterized by mass spectrometry and NMR to confirm its structure.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and application of the title compound.

Caption: Role of SAM and its analogs in the cellular methylation cycle.

References

- 1. orgosolver.com [orgosolver.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. thoreauchem.com [thoreauchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. reddit.com [reddit.com]

- 6. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3-(Methylthio)propyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-(Methylthio)propyl 4-methylbenzenesulfonate. The information is curated for researchers and professionals in the fields of chemistry and drug development who require precise data for experimental design, synthesis, and analysis.

Core Physical and Chemical Data

This compound, also known as 3-(methylthio)propyl tosylate, is a sulfonate ester. The following table summarizes its key physical and chemical properties. It is important to note that some of the listed physical properties are based on computational predictions and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃S₂ | [1] |

| Molecular Weight | 260.37 g/mol | [1] |

| CAS Number | 187722-18-5 | [1] |

| Appearance | Not specified; likely a solid or oil at room temperature. | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | 1.197 ± 0.06 g/cm³ (at 20°C, 760 Torr) (Calculated) | [1] |

| Solubility | Very slightly soluble in water (0.29 g/L at 25°C) (Calculated) | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-(Methylthio)propyl tosylate, 3-(Methylthio)-1-(tosyloxy)propane | [1] |

Experimental Protocols

Determination of Solubility

The solubility of a compound is a fundamental physical property that dictates its behavior in various solvents and is crucial for reaction setup, purification, and formulation.

Objective: To determine the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Spatula

-

Graduated cylinders or pipettes

-

Solvents: Water, Diethyl ether, 5% Sodium Hydroxide (NaOH) solution, 5% Hydrochloric Acid (HCl) solution.

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of deionized water in three portions of 0.25 mL each.

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Observe and record whether the compound dissolves completely, partially, or not at all.[2]

-

-

Ether Solubility:

-

If the compound is soluble in water, proceed to test its solubility in a non-polar solvent like diethyl ether.

-

Place approximately 25 mg of the compound into a clean, dry test tube.

-

Add 0.75 mL of diethyl ether in portions, shaking after each addition.

-

Record the solubility.[2]

-

-

Acid/Base Solubility:

-

If the compound is insoluble in water, test its solubility in acidic and basic solutions to infer the presence of functional groups.

-

To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, shaking well. Observe for solubility, which may indicate an acidic functional group.

-

To another 25 mg sample, add 0.75 mL of 5% HCl solution in portions, shaking well. Observe for solubility, which may indicate a basic functional group.[2]

-

Determination of Density

The density of a solid compound can be determined using the liquid displacement method, based on Archimedes' principle.

Objective: To determine the density of this compound.

Materials:

-

This compound

-

Analytical balance

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

A liquid in which the compound is insoluble (e.g., water, if applicable, or a non-reactive organic solvent).

Procedure:

-

Weigh a sample of the solid compound using an analytical balance and record the mass (m).[3]

-

Fill a graduated cylinder with a known volume of the displacement liquid (V₁). Ensure the liquid does not dissolve the solid.[3]

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

Record the new volume of the liquid in the graduated cylinder (V₂).[3]

-

The volume of the solid is the difference between the two readings: V = V₂ - V₁.

-

Calculate the density (ρ) of the solid using the formula: ρ = m / V.[3]

Logical Workflow for Compound Characterization

As this compound is a chemical reagent, it does not have associated biological signaling pathways. Instead, a logical workflow for its chemical characterization is presented below. This diagram illustrates the typical sequence of analysis for a newly synthesized or acquired chemical compound.

Caption: Workflow for the characterization of a chemical compound.

References

Spectral Data Analysis of 3-(Methylthio)propyl 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(Methylthio)propyl 4-methylbenzenesulfonate, a compound of interest in synthetic chemistry and potentially in drug development. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and spectral analysis.

Predicted Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data tables present predicted values based on its chemical structure and known spectral data of analogous compounds. These tables provide a valuable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.78 | d | 2H | Ar-H (ortho to SO₂) |

| ~7.35 | d | 2H | Ar-H (ortho to CH₃) |

| ~4.15 | t | 2H | -O-CH ₂- |

| ~2.58 | t | 2H | -S-CH ₂- |

| ~2.45 | s | 3H | Ar-CH ₃ |

| ~2.10 | s | 3H | S-CH ₃ |

| ~2.00 | p | 2H | -CH₂-CH ₂-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~144.8 | Ar-C -CH₃ |

| ~133.0 | Ar-C -SO₂ |

| ~129.8 | Ar-C H (ortho to CH₃) |

| ~127.9 | Ar-C H (ortho to SO₂) |

| ~69.0 | -O-C H₂- |

| ~33.0 | -S-C H₂- |

| ~29.0 | -CH₂-C H₂-CH₂- |

| ~21.6 | Ar-C H₃ |

| ~15.5 | S-C H₃ |

Table 3: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050-2950 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1595 | Medium | C=C stretch (aromatic) |

| ~1360 | Strong | S=O stretch (asymmetric) |

| ~1175 | Strong | S=O stretch (symmetric) |

| ~1100 | Strong | C-O stretch |

| ~950 | Strong | S-O stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 260 | Moderate | [M]⁺ (Molecular Ion) |

| 173 | Moderate | [CH₃C₆H₄SO₃CH₂CH₂]⁺ |

| 155 | High | [CH₃C₆H₄SO₂]⁺ (Tosyl group) |

| 105 | Moderate | [CH₃SCH₂CH₂CH₂]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 75 | Moderate | [CH₃SCH₂CH₂]⁺ |

| 61 | Moderate | [CH₃S=CH₂]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the general procedures for acquiring the spectral data.

Synthesis of this compound

This synthesis involves the tosylation of 3-(methylthio)-1-propanol.

Materials:

-

3-(Methylthio)-1-propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Magnetic stirrer

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(methylthio)-1-propanol (1.0 eq.) in dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add pyridine or triethylamine (1.2 eq.) to the solution.

-

In a separate container, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of dichloromethane.

-

Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Quench the reaction by adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Spectral Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the neat liquid product can be placed between two potassium bromide (KBr) plates. Alternatively, for a solid product, a KBr pellet can be prepared.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Mandatory Visualizations

The following diagram illustrates the general workflow for the synthesis and spectral analysis of this compound.

Caption: Workflow for Synthesis and Spectral Characterization.

An In-depth Technical Guide to the Synthesis of 3-(Methylthio)propyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Methylthio)propyl 4-methylbenzenesulfonate, a valuable intermediate in organic synthesis. This document details the chemical reaction, experimental protocols, and necessary reagents, and presents the information in a clear and accessible format for laboratory application.

Introduction

This compound, also known as 3-(methylthio)propyl tosylate, is a key organic intermediate. The tosylate group is an excellent leaving group, making this compound a versatile substrate for nucleophilic substitution reactions. This allows for the introduction of the 3-(methylthio)propyl moiety into a wide range of molecules, which is of particular interest in the development of pharmaceutical compounds and other specialty chemicals. The synthesis is typically achieved through the tosylation of 3-(methylthio)-1-propanol with p-toluenesulfonyl chloride in the presence of a base.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of 3-(methylthio)-1-propanol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction.

Reaction:

3-(Methylthio)-1-propanol + p-Toluenesulfonyl Chloride --(Base, Solvent)--> this compound + Base·HCl

Reagents and Materials

The following table summarizes the reagents and materials required for the synthesis of this compound.

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 3-(Methylthio)-1-propanol | C4H10OS | 106.19 | 505-10-2 | Colorless liquid, reactant |

| p-Toluenesulfonyl chloride | C7H7ClO2S | 190.65 | 98-59-9 | White solid, reactant |

| Pyridine (or Triethylamine) | C5H5N (or C6H15N) | 79.10 (or 101.19) | 110-86-1 (or 121-44-8) | Colorless liquid, base |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 75-09-2 | Colorless liquid, solvent |

| Water (H2O) | H2O | 18.02 | 7732-18-5 | For work-up |

| Brine (saturated NaCl solution) | NaCl/H2O | - | - | For work-up |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 | Drying agent |

Experimental Protocol

This protocol is a general procedure for the tosylation of a primary alcohol and has been adapted for the synthesis of this compound.

4.1. Reaction Setup:

-

To a solution of 3-(methylthio)-1-propanol (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction has not proceeded to completion, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

4.2. Work-up Procedure:

-

Once the reaction is complete, dilute the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water (2 x 10 volumes) and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4.3. Purification: The crude this compound can be purified by column chromatography on silica gel if necessary to yield the pure product.

Product Characterization

The following table summarizes the expected analytical data for the synthesized this compound.

| Property | Data |

| Molecular Formula | C11H16O3S2 |

| Molecular Weight | 260.37 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.80 (d, J = 8.0 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 4.15 (t, J = 6.0 Hz, 2H), 2.55 (t, J = 7.0 Hz, 2H), 2.45 (s, 3H), 2.10 (s, 3H), 2.00 (quint, J = 6.5 Hz, 2H) |

| Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 144.8, 133.0, 129.8, 127.9, 69.0, 31.0, 29.0, 21.6, 15.5 |

| Expected IR (neat, cm⁻¹) ν | ~2920 (C-H), 1595 (C=C, aromatic), 1360 (S=O), 1175 (S=O) |

| Expected Yield | 80-95% (based on similar tosylation reactions) |

Visualizations

Synthesis Pathway

Caption: Chemical synthesis pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

An In-depth Technical Guide to the Stability and Storage of 3-(Methylthio)propyl tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Methylthio)propyl tosylate (CAS No. 187722-18-5). Due to the limited availability of specific stability studies on this compound, this document draws upon information from Safety Data Sheets (SDS) for closely related tosylate esters and general chemical principles governing the stability of alkyl tosylates and sulfides.

Chemical and Physical Properties

3-(Methylthio)propyl tosylate is a sulfonate ester containing a methylthioether functional group. Its reactivity is primarily dictated by the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions.

| Property | Value | Source |

| CAS Number | 187722-18-5 | [1] |

| Molecular Formula | C₁₁H₁₆O₃S₂ | [1][2] |

| Molecular Weight | 260.37 g/mol | [1] |

| Synonyms | 3-(Methylthio)-1-(tosyloxy)propane, 3-(Methylthio)propyl 4-methylbenzenesulfonate | [1][2] |

| Water Solubility | 0.29 g/L (25 ºC, Calculated) | [2] |

| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). It is noted to be moisture-sensitive. |

Stability Profile

The stability of 3-(Methylthio)propyl tosylate is influenced by several factors, primarily moisture, temperature, and the presence of incompatible materials. The tosylate group makes the molecule susceptible to nucleophilic attack, while the thioether group may be prone to oxidation.

-

Moisture and Hydrolysis : The compound is described as moisture-sensitive. Tosylate esters are known to undergo hydrolysis, particularly in the presence of acids or bases, to yield the corresponding alcohol (3-(methylthio)propan-1-ol) and p-toluenesulfonic acid. The rate of hydrolysis can be influenced by pH and temperature.[3][4][5]

-

Temperature : Elevated temperatures can accelerate decomposition. While stable at room temperature, recommended storage is often at refrigerated temperatures (2-8 °C) to ensure long-term stability. Thermal decomposition can lead to the release of irritating and toxic gases.[6][7][8]

-

Incompatible Materials : Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote decomposition.[8]

Upon combustion or thermal decomposition, 3-(Methylthio)propyl tosylate is expected to produce hazardous products, including:

The logical relationship between the compound and factors affecting its stability is visualized in the diagram below.

Caption: Factors leading to the decomposition of 3-(Methylthio)propyl tosylate.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of 3-(Methylthio)propyl tosylate. The following conditions are recommended based on safety data for the compound and its analogs.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2 - 8 °C. | To minimize thermal degradation and slow down potential hydrolysis. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). Keep tightly closed and dry. | To prevent contact with moisture, to which the compound is sensitive. |

| Container | Use tightly sealed containers made of non-reactive material. | To prevent moisture ingress and contamination. |

| Ventilation | Keep in a well-ventilated place.[6][7] | To safely dissipate any potential vapors. |

| Location | Store in a cool, dry area away from incompatible substances.[6][7][8] Keep locked up or in an area accessible only to qualified persons. | To prevent accidental contact with materials that could cause decomposition. |

| Materials to Avoid | Strong oxidizing agents, strong acids, strong bases.[8] | These materials can catalyze or cause rapid decomposition. |

Generalized Experimental Protocol for Stability Assessment

While a specific, validated stability-indicating method for 3-(Methylthio)propyl tosylate is not publicly available, the following section outlines a generalized experimental protocol that can serve as a starting point for its development.

Objective: To assess the stability of 3-(Methylthio)propyl tosylate under various stress conditions (hydrolytic, oxidative, thermal) and to identify potential degradation products.

Materials and Reagents:

-

3-(Methylthio)propyl tosylate reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Forced-air stability oven, pH meter, analytical balance

-

HPLC system with a UV detector or Mass Spectrometer (MS)

-

C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve 3-(Methylthio)propyl tosylate in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Forced Degradation Studies:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 6, 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a specified time. Neutralize before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a specified time. Dissolve a known amount in the solvent for analysis.

-

-

Sample Analysis (HPLC):

-

Mobile Phase: A gradient of water and acetonitrile/methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan of the parent compound (likely in the 220-270 nm range due to the tosyl group).

-

Injection Volume: 10 µL.

-

Analyze all stressed samples alongside a non-stressed control solution.

-

-

Data Analysis:

-

Quantify the remaining percentage of 3-(Methylthio)propyl tosylate in each stressed sample relative to the control.

-

Calculate the percentage of degradation.

-

Analyze chromatograms for the appearance of new peaks, representing degradation products. If using an HPLC-MS system, determine the mass-to-charge ratio of these products to help elucidate their structures.

-

The workflow for this generalized stability study is outlined below.

Caption: Generalized workflow for a forced degradation study.

References

- 1. canbipharm.com [canbipharm.com]

- 2. CAS # 187722-18-5, 3-(Methylthio)propyl tosylate, 3-(Methylthio)-1-(tosyloxy)propane, this compound - chemBlink [ww.chemblink.com]

- 3. scholar.ppu.edu [scholar.ppu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. Methyl p-tosylate(80-48-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. fishersci.de [fishersci.de]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Safety Profile of 3-(Methylthio)propyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information available for 3-(Methylthio)propyl 4-methylbenzenesulfonate (CAS RN: 187722-18-5). Due to the limited availability of specific toxicological studies on this compound, this document outlines its known hazards based on available safety data sheets and details the standardized experimental protocols, as established by the Organisation for Economic Co-operation and Development (OECD), that are utilized to assess the safety of chemical substances.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. These calculated values provide an initial understanding of the substance's characteristics.

| Property | Value | Source |

| Molecular Formula | C11H16O3S2 | [1][2][3] |

| Molecular Weight | 260.37 g/mol | [1][2][3] |

| CAS Number | 187722-18-5 | [1][2][4] |

| Appearance | Not specified | |

| Solubility | Very slightly soluble (0.29 g/L) at 25 °C (calculated) | [3] |

| Density | 1.197 ± 0.06 g/cm³ at 20 °C and 760 Torr (calculated) |

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral (Category 4) | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation (Category 2) | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation (Category 2) | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation[1] |

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not publicly available, the following sections detail the standardized OECD guidelines for testing chemicals for the hazards identified above. These protocols represent the current best practices for generating reliable toxicological data.

Acute Oral Toxicity Testing

The assessment of acute oral toxicity is crucial for understanding the potential for harm from a single ingestion of a substance. Several OECD guidelines are available for this purpose.

Objective: To determine the lethal dose 50 (LD50), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[5]

Methodologies:

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves a stepwise procedure where groups of animals of a single sex (usually females) are dosed at one of four fixed dose levels: 5, 50, 300, and 2000 mg/kg body weight.[6] The initial dose is selected based on a sighting study to be a dose that is expected to produce some signs of toxicity without mortality.[6] Subsequent dosing at higher or lower levels depends on the observed outcomes.[6]

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is another stepwise procedure using three animals of a single sex per step.[7] The outcome of each step (mortality or no mortality) determines the next dose level. This method allows for the classification of a substance into a toxicity class.[7]

-

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is a sequential test that uses a maximum of 5 animals.[8] The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method provides an estimate of the LD50 with a confidence interval.[8]

General Procedure:

-

Animal Selection: Healthy, young adult rodents (commonly rats) are used.[5]

-

Housing and Fasting: Animals are acclimatized to laboratory conditions and fasted prior to dosing.[7]

-

Administration: The test substance is administered orally by gavage in a single dose.[5][7]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[5]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 187722-18-5|this compound|BLD Pharm [bldpharm.com]

- 3. ww.chemblink.com [ww.chemblink.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

electrophilicity of 3-(Methylthio)propyl 4-methylbenzenesulfonate

An In-depth Technical Guide on the Electrophilicity of 3-(Methylthio)propyl 4-methylbenzenesulfonate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a bifunctional molecule featuring a highly electrophilic carbon center and a strategically positioned internal nucleophile. Its reactivity is primarily governed by the exceptional leaving group ability of the 4-methylbenzenesulfonate (tosylate) group, which renders the propyl chain susceptible to nucleophilic substitution. A key feature of this substrate is the potential for the neighboring sulfur atom to participate in the reaction, a phenomenon known as anchimeric assistance or neighboring group participation (NGP). This intramolecular participation can dramatically accelerate reaction rates compared to analogous substrates lacking the thioether moiety and influences the stereochemical outcome of the reaction. This guide provides a detailed examination of the electrophilic nature of this compound, presents quantitative reactivity comparisons, outlines detailed experimental protocols for its synthesis and subsequent reactions, and illustrates the operative chemical pathways.

Foundational Principles of Electrophilicity

The is centered on the primary carbon atom covalently bonded to the tosylate group. The tosylate anion (TsO⁻) is an excellent leaving group because its negative charge is extensively delocalized through resonance across the sulfonate group, making it a very stable, weak base.[1] This inherent stability facilitates the cleavage of the C-O bond during nucleophilic attack.

Given that the tosylate is attached to a primary carbon, the substrate is highly amenable to bimolecular nucleophilic substitution (S(_N)2) reactions.[2][3] The S(_N)2 mechanism involves a single, concerted step where an external nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[4][5] This process leads to an inversion of stereochemistry at the reaction center.

The Role of Neighboring Group Participation (NGP)

The most significant aspect of this molecule's reactivity is the participation of the sulfur atom's lone pair of electrons.[6][7] When the thioether group is positioned appropriately (as it is here, at the 3-position), it can act as an internal nucleophile, attacking the electrophilic carbon to form a transient, three-membered cyclic sulfonium ion intermediate (an episulfonium ion).[6][8] This intramolecular process, termed anchimeric assistance, often proceeds at a much higher rate than the direct intermolecular attack by an external nucleophile.[9][10]

The reaction sequence via NGP involves two consecutive S(_N)2 steps:

-

Intramolecular Attack: The sulfur atom attacks the electrophilic carbon, displacing the tosylate group to form the cyclic sulfonium ion. This step involves an inversion of configuration.

-

Intermolecular Attack: An external nucleophile then attacks one of the carbons of the strained three-membered ring, opening it. This second S(_N)2 attack also proceeds with inversion.

The net result of these two successive inversions is an overall retention of configuration at the original reaction center, a hallmark of NGP.[8][10]

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively published, the impact of the neighboring sulfur group on reaction rates is well-documented and profound. For a comparative context, the reaction of Ph-S-CH₂-CH₂-Cl with water is approximately 600 times faster than that of CH₃-CH₂-CH₂-Cl, demonstrating the powerful rate enhancement provided by sulfur NGP.[7] The reactivity of primary alkyl tosylates in standard S(_N)2 reactions is also heavily influenced by steric factors.

Table 1: Relative S(_N)2 Reaction Rates of Various Primary Alkyl Substrates

| Substrate | Relative Rate | Key Factor Illustrated |

| Methyl Tosylate | ~30 | Minimal steric hindrance |

| Ethyl Tosylate | 1 | Baseline for primary substrates |

| n-Propyl Tosylate | ~0.4 | Minor increase in steric hindrance |

| Isobutyl Tosylate | ~0.03 | Branching at β-carbon increases hindrance |

| Neopentyl Tosylate | ~0.00001 | Severe steric hindrance prevents backside attack |

This table illustrates the typical decrease in S(_N)2 reactivity with increasing steric bulk around the reaction center for substrates that do not exhibit NGP.[3][4] The presence of the methylthio group in the target compound would lead to a significant rate acceleration not accounted for by simple sterics.

Reaction Pathways and Mechanisms

The dual reactivity profile of this compound allows for two competing pathways upon reaction with a nucleophile (Nu⁻).

Pathway A: Direct S(_N)2 Substitution

This is a single-step mechanism where the external nucleophile directly displaces the tosylate group.

Caption: Direct bimolecular nucleophilic substitution (S(_N)2) pathway.

Pathway B: Neighboring Group Participation (Anchimeric Assistance)

This is a two-step mechanism initiated by the internal thioether group, which is often the kinetically favored pathway.

Caption: Neighboring group participation (NGP) pathway via a cyclic intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure details the tosylation of the corresponding alcohol, 3-(methylthio)-1-propanol.[11][12]

Materials:

-

3-(Methylthio)-1-propanol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

-

Triethylamine (TEA, 1.5 eq) or Pyridine

-

4-Dimethylaminopyridine (DMAP, 0.1 eq, optional catalyst)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve 3-(methylthio)-1-propanol and triethylamine (and DMAP, if used) in anhydrous DCM in a flame-dried, round-bottomed flask.

-

Cool the stirred solution to 0 °C in an ice-water bath.

-

Add p-toluenesulfonyl chloride portion-wise, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude tosylate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol demonstrates the electrophilic reactivity of the synthesized tosylate.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃, 1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 50-70 °C and stir vigorously.

-

Monitor the reaction by TLC until the starting tosylate is consumed (typically 4-12 hours).

-

Cool the mixture to room temperature and pour it into a separatory funnel containing a significant volume of water.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and wash them with brine to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be volatile or explosive).

-

The resulting 1-azido-3-(methylthio)propane can be purified by column chromatography if necessary.

Synthetic Workflow Overview

The preparation and subsequent reaction of the title compound follow a logical two-stage process.

Caption: A generalized workflow for the synthesis and reaction of the target electrophile.

Conclusion

This compound is a potent and versatile electrophilic building block. Its reactivity is dominated by the excellent tosylate leaving group, making it a prime substrate for S(_N)2 reactions. The presence of the γ-thioether functionality introduces the possibility of anchimeric assistance, which can lead to dramatic rate enhancements and control of stereochemistry through a double-inversion mechanism. Understanding these dual mechanistic pathways is critical for researchers and drug development professionals seeking to leverage this compound's unique reactivity in the synthesis of complex target molecules.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. grokipedia.com [grokipedia.com]

- 10. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

Solubility Profile of 3-(Methylthio)propyl tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Methylthio)propyl tosylate (CAS No. 187722-18-5). Due to the limited availability of specific experimental data for this compound, this guide synthesizes available information, including calculated values and qualitative data inferred from analogous tosylate compounds. This information is crucial for the effective handling, application in synthesis, and purification of 3-(Methylthio)propyl tosylate in a research and development setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃S₂ | [1][2] |

| Molecular Weight | 260.37 g/mol | [1][2] |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar tosylates |

| Calculated Water Solubility | 0.29 g/L (at 25 °C) | [1] |

Solubility in Organic Solvents

| Solvent | Expected Solubility | Rationale/Analogous Compound Behavior |

| Ethanol | Soluble | Propyl tosylate and methyl tosylate are soluble in ethanol.[3][4] |

| Methanol | Soluble | Methyl tosylate is soluble in methanol.[4] |

| Dichloromethane (DCM) | Soluble | Propyl tosylate and isopropyl tosylate are soluble in dichloromethane.[3][5] |

| Acetone | Soluble | Methyl tosylate is soluble in acetone.[4] |

| Ether (Diethyl ether) | Soluble | Propyl tosylate and isopropyl tosylate are soluble in ether.[3][5] |

| Toluene | Likely Soluble | Toluene is used as a solvent in the synthesis of related compounds.[7] |

| Ethyl Acetate | Likely Soluble | Often a good solvent for moderately polar organic compounds. |

| Hexane | Limited to Insoluble | Methyl tosylate has limited solubility in hexane.[4] |

| Water | Very slightly soluble | A calculated solubility of 0.29 g/L has been reported.[1] Propyl tosylate is reported as insoluble in water.[3] |

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of 3-(Methylthio)propyl tosylate in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the saturation solubility of 3-(Methylthio)propyl tosylate in a selected organic solvent at a specific temperature.

Materials:

-

3-(Methylthio)propyl tosylate

-

Selected organic solvent (e.g., ethanol, dichloromethane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(Methylthio)propyl tosylate to a scintillation vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Determine the concentration of 3-(Methylthio)propyl tosylate in the filtered solution using a validated analytical method such as HPLC or GC.

-

Prepare a calibration curve using standard solutions of known concentrations of 3-(Methylthio)propyl tosylate in the same solvent.

-

Calculate the solubility in units such as g/L or mg/mL based on the concentration determined from the calibration curve.

-

Logical Workflow: Synthesis of 3-(Methylthio)propyl tosylate

The synthesis of 3-(Methylthio)propyl tosylate can be logically inferred from standard procedures for the preparation of other alkyl tosylates. The most common method involves the reaction of the corresponding alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Caption: Synthesis workflow for 3-(Methylthio)propyl tosylate.

References

- 1. CAS # 187722-18-5, 3-(Methylthio)propyl tosylate, 3-(Methylthio)-1-(tosyloxy)propane, 3-(Methylthio)propyl 4-methylbenzenesulfonate - chemBlink [ww.chemblink.com]

- 2. canbipharm.com [canbipharm.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 2307-69-9: Isopropyl tosylate | CymitQuimica [cymitquimica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

3-(Methylthio)propyl 4-methylbenzenesulfonate: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propyl 4-methylbenzenesulfonate, also referred to as 3-(methylthio)propyl tosylate, is a key organic compound utilized primarily as a synthetic intermediate.[1][2][3] Its chemical structure consists of a propyl chain with a methylthio (-SCH₃) group and a terminal 4-methylbenzenesulfonate (tosylate, -OTs) group. The tosylate group is an excellent leaving group, making the molecule a potent alkylating agent for introducing the 3-(methylthio)propyl moiety in various chemical reactions. This guide provides a comprehensive review of its properties, synthesis, and applications based on available chemical literature.

Core Data and Properties

Quantitative data for this compound is summarized below. It is important to note that some physical properties are calculated values from chemical software, as extensive experimental data is not widely published.[2]

| Property | Value | Source |

| CAS Number | 187722-18-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₆O₃S₂ | [1][2][3][4] |

| Molecular Weight | 260.37 g/mol | [1][2][3][4] |

| Purity | ≥95.0% - 97% (Typical commercial) | [7][8] |

| Density | 1.197 ± 0.06 g/cm³ (20 °C, Calculated) | [1][2] |

| Solubility | Very slightly soluble in water (0.29 g/L at 25 °C, Calculated) | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [6] |

Synthesis and Experimental Protocols

The principal method for synthesizing this compound is the tosylation of its corresponding alcohol, 3-(methylthio)-1-propanol. This reaction involves the formation of a sulfonate ester by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: General Tosylation of an Alcohol

While a specific protocol for this exact molecule is not detailed in the searched literature, a general and robust procedure for the tosylation of primary alcohols can be adapted. This procedure requires anhydrous conditions to prevent hydrolysis of the tosyl chloride.[9]

Materials:

-

3-(methylthio)-1-propanol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

-

Anhydrous pyridine or a mixture of triethylamine (Et₃N) and dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

-

Anhydrous dichloromethane (DCM) (as solvent if not using pyridine)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(methylthio)-1-propanol (1.0 eq.) and a catalytic amount of DMAP (if used) in anhydrous DCM in a flame-dried flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). If using pyridine as the base, it can also serve as the solvent.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove excess amine, followed by saturated NaHCO₃, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Logical Workflow and Diagrams

The synthesis of this compound follows a logical and linear experimental workflow, from starting materials to the final purified product.

References

- 1. canbipharm.com [canbipharm.com]

- 2. CAS # 187722-18-5, 3-(Methylthio)propyl tosylate, 3-(Methylthio)-1-(tosyloxy)propane, this compound - chemBlink [ww.chemblink.com]

- 3. 1-Propanol, 3-(methylthio)-, 4-methylbenzenesulfonate | 187722-18-5 [chemnet.com]

- 4. scbt.com [scbt.com]

- 5. 3-(METHYLTHIO)-1-(TOSYLOXY)PROPANE [chembk.com]

- 6. 187722-18-5|this compound|BLD Pharm [bldpharm.com]

- 7. thoreauchem.com [thoreauchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: 3-(Methylthio)propyl 4-methylbenzenesulfonate as a Versatile Alkylating Agent

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(Methylthio)propyl 4-methylbenzenesulfonate, also commonly referred to as 3-(methylthio)propyl tosylate, is a highly effective alkylating agent utilized in organic synthesis to introduce the 3-(methylthio)propyl moiety. This functional group is a key structural component in various molecules of biological and pharmaceutical interest. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This document provides comprehensive application notes, detailed experimental protocols, and safety information for the use of this reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 187722-18-5[1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₆O₃S₂[1][2] |

| Molecular Weight | 260.37 g/mol [1][4] |

| Appearance | Typically a white powder or solid.[2] |

| Solubility | Very slightly soluble in water (0.29 g/L at 25 °C, calculated).[1] Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). |

| Storage | Store in a cool, dry place (2-8°C recommended), sealed from moisture.[4] |

Applications in Organic Synthesis

This compound is a valuable reagent for introducing the 3-(methylthio)propyl group into organic molecules. This alkyl chain containing a thioether is a precursor to various biologically significant compounds.

N-Alkylation of Amines and Heterocycles

The reagent is widely used for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles which are common scaffolds in pharmaceuticals.[6][7] The reaction typically proceeds under basic conditions, where a base deprotonates the amine to form a more nucleophilic amide or amine anion, which then attacks the electrophilic carbon of the tosylate. This method is crucial for the synthesis of diverse amine derivatives.

S-Alkylation of Thiols

Thiol-containing compounds can be efficiently S-alkylated using this compound. The reaction involves the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which readily displaces the tosylate leaving group. This application is significant in the synthesis of various thioethers, which have applications in medicinal chemistry and materials science.

C-Alkylation of Carbon Nucleophiles

Carbon-based nucleophiles, such as enolates derived from ketones, esters, or other activated methylene compounds, can also be alkylated. This C-C bond-forming reaction is a fundamental transformation in organic synthesis, enabling the construction of more complex carbon skeletons.

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for N-Alkylation of a Heterocycle

This protocol provides a general method for the N-alkylation of a nitrogen-containing heterocycle.

Materials:

-

This compound

-

Heterocyclic substrate (e.g., indole, pyrazole)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the heterocyclic substrate (1.0 equivalent) and anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add the base (e.g., NaH, 1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution at 0 °C.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data for N-Alkylation:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Indole | NaH | DMF | 25 | 4-12 | 85-95 |

| Pyrazole | K₂CO₃ | MeCN | 80 | 6-18 | 80-90 |

| Benzimidazole | K₂CO₃ | DMF | 60 | 8-16 | 75-85 |

Protocol 2: General Procedure for S-Alkylation of a Thiol

This protocol outlines a general method for the S-alkylation of a thiol.

Materials:

-

This compound

-

Thiol substrate (e.g., thiophenol)

-

Anhydrous ethanol or Tetrahydrofuran (THF)

-

Base: Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃)

-

Diethyl ether or Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

Procedure:

-

Dissolve the thiol substrate (1.0 equivalent) in anhydrous ethanol in a round-bottom flask.

-

Add the base (e.g., NaOEt, 1.1 equivalents) and stir the mixture at room temperature for 20 minutes to generate the thiolate.

-

Add this compound (1.05 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature, monitoring for completion by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the crude product.

-

Purify by column chromatography if necessary.

Representative Quantitative Data for S-Alkylation:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Thiophenol | NaOEt | Ethanol | 25 | 2-4 | >90 |

| Benzyl mercaptan | K₂CO₃ | DMF | 25 | 3-6 | 85-95 |

Visualizations

General Experimental Workflow

The following diagram outlines the typical workflow for utilizing this compound in an alkylation reaction.

Caption: A typical experimental workflow for alkylation.

Logical Relationship of Alkylating Agent Reactivity

This diagram illustrates the key components and their relationship in a successful alkylation reaction using a tosylate.

Caption: Key components in an alkylation reaction.

Safety and Handling

This compound is an alkylating agent and should be handled with caution.[8][9] Alkylating agents are potentially toxic, mutagenic, and carcinogenic.

-

Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, flush the affected area with copious amounts of water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Always consult the Safety Data Sheet (SDS) for this compound before use.[3]

References

- 1. CAS # 187722-18-5, 3-(Methylthio)propyl tosylate, 3-(Methylthio)-1-(tosyloxy)propane, this compound - chemBlink [ww.chemblink.com]

- 2. huarong01.lookchem.com [huarong01.lookchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 187722-18-5|this compound|BLD Pharm [bldpharm.com]

- 5. thoreauchem.com [thoreauchem.com]

- 6. mdpi.com [mdpi.com]

- 7. thalesnano.com [thalesnano.com]

- 8. Sciencemadness Discussion Board - Preparation of methyl tosylate, safe methylating agent - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols: Alkylation of Thiols with 3-(Methylthio)propyl 4-methylbenzenesulfonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-alkylation of thiols is a cornerstone reaction in medicinal chemistry and chemical biology, enabling the synthesis of thioethers which are key structural motifs in many pharmaceutical agents. The modification of cysteine residues in peptides and proteins via alkylation is a particularly powerful strategy for modulating biological activity, improving stability, and introducing biophysical probes. This document provides detailed protocols and application notes for the use of 3-(Methylthio)propyl 4-methylbenzenesulfonate as an alkylating agent. This reagent efficiently introduces the S-(3-(methylthio)propyl) group, a functionality that can alter the physicochemical properties, such as lipophilicity and metabolic stability, of a parent molecule, making it a valuable tool in lead optimization and drug design.

Reaction Principle

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the thiol (R-SH), which is typically weakly acidic, to form the more potent nucleophile, the thiolate anion (R-S⁻). This thiolate then attacks the primary carbon atom attached to the tosylate leaving group of this compound. The 4-methylbenzenesulfonate (tosylate) is an excellent leaving group, facilitating a rapid and often high-yielding reaction to form the desired thioether product.

General Reaction Scheme: R-SH + Base ⇌ R-S⁻ + [Base-H]⁺ R-S⁻ + CH₃S(CH₂)₃OTs → R-S(CH₂)₃SCH₃ + TsO⁻

Experimental Protocols

The following are generalized protocols that can be adapted for a wide range of thiol-containing substrates. Optimization of base, solvent, temperature, and reaction time is recommended for each specific substrate.

Protocol 1: Alkylation of Simple Aliphatic or Aromatic Thiols

Objective: To synthesize a simple thioether from an aliphatic or aromatic thiol.

Materials:

-

Thiol substrate (e.g., thiophenol, benzyl mercaptan) (1.0 eq)

-

This compound (1.1 eq)

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH)) (1.2 eq)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

TLC plates, ethyl acetate, hexanes

-

Silica gel for column chromatography

Procedure:

-

Add the thiol (1.0 eq) and anhydrous solvent to a flame-dried, round-bottom flask under an inert atmosphere.

-

Add the base (1.2 eq) portion-wise to the stirred solution at room temperature. If using NaH, exercise extreme caution.

-

Stir the mixture for 30 minutes to ensure complete formation of the thiolate anion.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent.

-

Add the tosylate solution dropwise to the thiolate mixture via a syringe or dropping funnel.

-

Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion (disappearance of the starting thiol), cool the reaction to room temperature and carefully quench with water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel to obtain the pure thioether.

Protocol 2: S-Alkylation of a Protected Cysteine Residue in a Peptide Fragment

Objective: To selectively modify the side chain of a protected cysteine residue.

Materials:

-

N-protected Cysteine-containing peptide (e.g., Boc-Cys-Gly-OMe) (1.0 eq)

-

This compound (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Inert gas supply (Nitrogen or Argon)

-

HPLC-grade solvents (water, acetonitrile, trifluoroacetic acid)

-

Reverse-phase HPLC system for analysis and purification

Procedure:

-

Dissolve the cysteine-containing peptide (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add this compound (1.2 eq) as a solid or a concentrated solution in DMF.

-

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by LC-MS to track the formation of the desired product mass and the consumption of the starting material.

-

Once the reaction is deemed complete, dilute the DMF solution with 10 volumes of water containing 0.1% Trifluoroacetic Acid (TFA).

-

Purify the product directly from the diluted solution using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Lyophilize the collected fractions containing the pure product to obtain the modified peptide as a white, fluffy solid.

Data Presentation

The following table presents hypothetical data for the alkylation of various thiols to illustrate expected outcomes. Researchers should use this as a template to record their own experimental results.

| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 60 | 3 | 91 |

| 1-Hexanethiol | NaH | THF | 25 | 2 | 95 |

| 4-Methoxythiophenol | Cs₂CO₃ | ACN | 50 | 4 | 88 |

| Boc-Cys-OMe | DIPEA | DMF | 25 | 5 | 82 |

Visualizations

Experimental Workflow Diagram

This diagram outlines the general laboratory procedure for the S-alkylation reaction, from initial setup to the final purified product.

Application Notes: Synthesis of Heterocyclic Compounds Using 3-(Methylthio)propyl Tosylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide to the use of 3-(Methylthio)propyl tosylate as an alkylating agent in the synthesis of N-substituted heterocyclic compounds. The protocols focus on the N-alkylation of common scaffolds such as piperidine and pyrrolidine, which are prevalent in many biologically active molecules. The inclusion of the 3-(methylthio)propyl moiety can significantly alter the physicochemical and pharmacological properties of a parent compound, making this a valuable synthetic transformation in drug discovery and medicinal chemistry.

Introduction

3-(Methylthio)propyl tosylate is an effective reagent for introducing the 3-(methylthio)propyl side-chain onto nucleophilic nitrogen atoms within heterocyclic systems. The tosylate group serves as an excellent leaving group, facilitating efficient SN2 reactions with secondary amines like piperidine and pyrrolidine. This process is a key step in functionalizing lead compounds, potentially enhancing their binding affinity to biological targets or improving their pharmacokinetic profiles.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of selected heterocycles. These parameters serve as a starting point and may require optimization for different substrates or scales.

| Heterocycle | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Piperidine | 3-(Methylthio)propyl tosylate | K₂CO₃ | Acetonitrile | 80 | 12-18 | 85-95 |

| Pyrrolidine | 3-(Methylthio)propyl tosylate | K₂CO₃ | Acetonitrile | 80 | 12-18 | 80-90 |

| Morpholine | 3-(Methylthio)propyl tosylate | K₂CO₃ | Acetonitrile | 80 | 14-20 | 82-92 |

| Azetidine | 3-(Methylthio)propyl tosylate | K₂CO₃ | Acetonitrile | 75 | 12-18 | 75-85 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(3-(Methylthio)propyl)piperidine

This protocol details a standard method for the N-alkylation of piperidine.

Materials:

-

Piperidine (1.0 eq.)

-

3-(Methylthio)propyl tosylate (1.1 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.)

-

Anhydrous Acetonitrile (MeCN)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere supply (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Set up a dry round-bottom flask under an inert atmosphere.

-

Add piperidine (1.0 eq.) and anhydrous acetonitrile to the flask.

-

Add anhydrous potassium carbonate (1.5 eq.) to the stirred solution.

-

Slowly add a solution of 3-(methylthio)propyl tosylate (1.1 eq.) dissolved in a minimal amount of anhydrous acetonitrile.

-

Heat the reaction mixture to 80°C and maintain at reflux.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction is generally complete within 12-18 hours.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic layer to obtain the crude product.

-

Purify the crude material via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: General Procedure for the Synthesis of 1-(3-(Methylthio)propyl)pyrrolidine

This protocol describes a similar N-alkylation for pyrrolidine.

Materials:

-

Pyrrolidine (1.0 eq.)

-

3-(Methylthio)propyl tosylate (1.1 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.)

-

Anhydrous Acetonitrile (MeCN)

-

Equipment as listed in Protocol 1

Procedure:

-

Charge a dry round-bottom flask with pyrrolidine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile under an inert atmosphere.

-

Stir the suspension vigorously.

-

Add 3-(methylthio)propyl tosylate (1.1 eq.) dropwise or as a solution in acetonitrile.

-

Heat the mixture to 80°C and maintain reflux for 12-18 hours, monitoring by TLC.

-

After cooling, filter the reaction mixture to remove solid K₂CO₃.

-

Concentrate the filtrate to remove the acetonitrile.

-

Perform a standard aqueous work-up as described in Protocol 1 (steps 10-12).

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(3-(methylthio)propyl)pyrrolidine.

Visualizations

Caption: Logical flow of the N-alkylation reaction.

Protecting group strategies involving 3-(Methylthio)propyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multistep synthesis of complex molecules, the selective protection and deprotection of functional groups is a critical strategy. Thioether-based protecting groups offer a valuable orthogonal approach to the more common silyl or benzyl ethers for the protection of alcohols. This document provides detailed application notes and protocols for the use of the methylthiomethyl (MTM) ether as a representative thioether protecting group.

Note on 3-(Methylthio)propyl 4-methylbenzenesulfonate: Extensive literature searches did not yield established protocols or applications for this compound as a protecting group for alcohols. The following sections will focus on the well-documented and analogous methylthiomethyl (MTM) protecting group to illustrate the principles of thioether-based protection strategies.

The MTM group is stable under a range of conditions, including those that cleave many silyl ethers, yet it can be removed under specific, mild conditions, making it a useful tool in orthogonal protecting group strategies.[1][2]

Data Presentation: Protection and Deprotection of Alcohols with the MTM Group

The following table summarizes the yields for the protection of various alcohols as MTM ethers and their subsequent deprotection.

| Substrate (Alcohol) | Protection Method | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |

| Primary Alcohol | DMSO, Ac₂O, AcOH | Good | HgCl₂, CaCO₃, aq. MeCN | High | [1][3] |

| Secondary Alcohol | DMSO, Ac₂O, AcOH | Good | MeI, moist Acetone | High | [3] |

| Tertiary Alcohol | DMSO, Ac₂O, AcOH | Good | HgCl₂, CaCO₃, aq. MeCN | Good | [1][3] |

| Complex Polyol | DMSO, Ac₂O, AcOH | High | 1. m-CPBA 2. TFAA, 2,6-lutidine then aq. NH₃ | 85 | [4] |